molecular formula C17H25N7O2 B177043 N2,N2,N4,N4-tetraethyl-N6-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine CAS No. 326914-05-0

N2,N2,N4,N4-tetraethyl-N6-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B177043
CAS No.: 326914-05-0
M. Wt: 359.4 g/mol
InChI Key: BTLPXFFYNJUWKE-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetraethyl-N’'-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetraethyl-N’'-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out under reflux conditions in solvents such as 1,4-dioxane or 1,2-dichloroethane. The presence of an excess of the corresponding amine ensures high yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetraethyl-N’'-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted triazines with various functional groups depending on the nucleophile used.

    Reduction: Amino-substituted triazines.

    Oxidation: N-oxides of the triazine compound.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetraethyl-N’'-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group and triazine ring can interact with enzymes or proteins, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,N’,N’-Tetraethyl-N’'-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine is unique due to the presence of the nitro group and the specific substitution pattern on the triazine ring

Properties

CAS No.

326914-05-0

Molecular Formula

C17H25N7O2

Molecular Weight

359.4 g/mol

IUPAC Name

2-N,2-N,4-N,4-N-tetraethyl-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C17H25N7O2/c1-5-22(6-2)16-19-15(20-17(21-16)23(7-3)8-4)18-13-9-11-14(12-10-13)24(25)26/h9-12H,5-8H2,1-4H3,(H,18,19,20,21)

InChI Key

BTLPXFFYNJUWKE-UHFFFAOYSA-N

SMILES

CCN(CC)C1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N(CC)CC

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N(CC)CC

Origin of Product

United States

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